molecular formula C19H26O11 B11933746 Regaloside F

Regaloside F

Cat. No.: B11933746
M. Wt: 430.4 g/mol
InChI Key: ZGENOXMVMATRDW-FSTLHUPISA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Regaloside F is typically obtained through extraction from lily plants. The extraction can be carried out using water, acid, or organic solvents . The process involves crystallization and chromatography techniques to purify the compound to a higher degree .

Industrial Production Methods

In industrial settings, deep eutectic solvents (DESs) have been optimized to extract phenolic acids, including this compound, from lily bulbs. The optimized conditions include an extraction temperature of 50°C, an extraction time of 40 minutes, a solid-liquid ratio of 1:25, and a water ratio in the DES of 20% . This method is considered efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Regaloside F undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific pH levels.

Major Products Formed

The major products formed from these reactions include modified phenolic glycerol glucosides, which can have different biological activities and applications.

Comparison with Similar Compounds

Similar Compounds

  • Regaloside A
  • Regaloside B
  • Regaloside C
  • Regaloside E
  • Regaloside G

Uniqueness

Regaloside F is unique due to its specific structure and the dual feruloyl groups attached to the glycerol backbone . This structure contributes to its potent antioxidant properties and its ability to protect cells from oxidative damage.

Properties

Molecular Formula

C19H26O11

Molecular Weight

430.4 g/mol

IUPAC Name

[(2S)-2-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C19H26O11/c1-27-13-6-10(2-4-12(13)22)3-5-15(23)28-8-11(21)9-29-19-18(26)17(25)16(24)14(7-20)30-19/h2-6,11,14,16-22,24-26H,7-9H2,1H3/b5-3+/t11-,14-,16-,17+,18-,19-/m1/s1

InChI Key

ZGENOXMVMATRDW-FSTLHUPISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC(COC2C(C(C(C(O2)CO)O)O)O)O)O

Origin of Product

United States

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